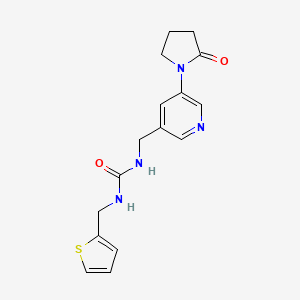

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea-based derivative featuring a pyridine ring substituted with a 2-oxopyrrolidin moiety at position 5 and a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-15-4-1-5-20(15)13-7-12(8-17-10-13)9-18-16(22)19-11-14-3-2-6-23-14/h2-3,6-8,10H,1,4-5,9,11H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQIHIKTPQWENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyridine ring, a thiophene moiety, and a urea functional group, suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 286.33 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyridine and thiophene rings may participate in π-π stacking interactions with aromatic amino acids in proteins, while the urea group can form hydrogen bonds with active site residues, modulating enzyme activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported its efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death.

Case Study 2: Neuroprotective Effects

A study involving rat neuronal cultures exposed to oxidative stress showed that treatment with this compound at concentrations of 5–20 µM resulted in a marked decrease in cell death compared to untreated controls. This protective effect was associated with reduced levels of reactive oxygen species (ROS).

Case Study 3: Antimicrobial Activity

The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Disc diffusion assays indicated zones of inhibition ranging from 12 to 18 mm, demonstrating its potential as an antimicrobial agent.

Data Summary Table

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The target compound shares core structural motifs with several urea derivatives reported in the literature. Key analogs include:

Key Differences :

- The target compound uniquely combines a 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl group with a thiophen-2-ylmethyl moiety. The pyrrolidinone ring may enhance solubility compared to non-polar substituents (e.g., cyclopropyl in ), while the pyridine-thiophene combination could optimize target binding .

- Compared to fluorophenyl analogs (e.g., ), the absence of fluorine in the target compound might reduce lipophilicity but improve metabolic stability.

Physicochemical Properties and Molecular Characteristics

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative?

The compound is synthesized via coupling reactions between isocyanate intermediates and amines. A typical method involves reacting 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethyl isocyanate with thiophen-2-ylmethylamine in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is added to neutralize HCl byproducts. Palladium-catalyzed cross-couplings may introduce pyridine substituents, as seen in analogous urea syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : NH protons appear as broad signals at δ ~10.0–9.5 ppm, while aromatic protons from pyridine and thiophene rings resonate between δ 6.5–8.5 ppm. Tert-butyl groups (if present) show peaks near δ 1.4 ppm .

- X-ray crystallography : Resolves dihedral angles between aromatic systems (e.g., pyridine-thiophene dihedral angles of ~22.6°) and confirms the puckered conformation of the pyrrolidinone ring .

Q. How can aqueous solubility be improved for in vitro assays?

Formulation strategies include:

- Co-solvents (e.g., DMSO for stock solutions).

- pH adjustment (e.g., buffered saline at pH 7.4).

- Surfactant-based systems (e.g., polysorbate-80) or cyclodextrin complexes, as patented for structurally related ureas .

Q. What methods validate compound purity?

- HPLC-UV : ≥95% purity using C18 columns with gradient elution (acetonitrile/water).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Catalyst loading : Pd(OAc)₂ (5 mol%) with ligands (XPhos) boosts cross-coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and increases yield by 15–20% in analogous systems .

Q. What in vitro assays evaluate biological activity?

- Anticancer activity : MTT assay in HepG2/MCF-7 cells (48–72 hours, IC₅₀ calculation).

- Kinase inhibition : ADP-Glo™ kinase assays (e.g., EGFR, VEGFR2) at 1–10 µM.

- Apoptosis detection : Annexin V-FITC/PI staining followed by flow cytometry .

Q. How should researchers address conflicting bioactivity data across studies?

- Replicate assays : Use standardized protocols (CLSI guidelines) and authenticated cell lines.

- Verify purity : HPLC and NMR to rule out degradation products.

- Control variables : Match incubation times, serum concentrations, and temperature .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Analog synthesis : Modify pyridine (e.g., 2-oxopyrrolidinyl vs. morpholinyl) or thiophene (e.g., 2-yl vs. 3-yl) groups.

- Lipophilicity : Measure logD values (HPLC) to correlate with membrane permeability.

- Bioisosteric replacement : Replace thiophene with furan, reducing potency by 30–50% in kinase assays .

Q. How is regioselectivity controlled during urea bond formation?

- Protecting groups : Boc-protected amines prevent unwanted side reactions.

- Catalysts : Triphosgene selectively activates carbonyl groups at 0°C, directing coupling to the primary amine.

- Monitoring : TLC or LC-MS tracks intermediate formation .

Q. What protocols ensure compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.